![molecular formula C12H26Cl3N3 B1486325 4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride CAS No. 2206969-98-2](/img/structure/B1486325.png)
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Overview
Description
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride is a useful research compound. Its molecular formula is C12H26Cl3N3 and its molecular weight is 318.7 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its implications in cancer therapy and neuropharmacology, showcasing a diverse range of biological effects.
Chemical Structure and Properties
- Molecular Formula : C11H18Cl3N
- Molecular Weight : 270.62 g/mol
- CAS Number : 112626-50-3
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling.
Research indicates that this compound acts by modulating microtubule dynamics and enhancing apoptotic responses in cancer cells. It sensitizes cells to apoptotic ligands, thereby promoting cell death in malignancies such as colon cancer.
Key Mechanisms:
- Microtubule Inhibition : The compound disrupts microtubule polymerization, leading to mitotic arrest in cancer cells.
- Apoptosis Sensitization : It increases the expression of tumor necrosis factor receptor 1 (TNFR1), facilitating apoptosis through caspase activation.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neurological pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in colon cancer cells | |
Microtubule Dynamics | Inhibits polymerization | |
Neuropharmacology | Potential modulation of receptors |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
-
Colon Cancer Study :
- Objective : To assess the compound's ability to sensitize colon cancer cells to apoptosis.
- Findings : The compound demonstrated an ED50 of approximately 115 nM, significantly enhancing the sensitivity of HT29 human colon cancer cells to TNF-induced apoptosis.
- : The study concluded that this compound could be a valuable addition to cancer treatment regimens by targeting microtubule dynamics and apoptosis pathways .
- Neuropharmacological Assessment :
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3.3ClH/c1-14-4-6-15(7-5-14)12-3-2-10-8-13-9-11(10)12;;;/h10-13H,2-9H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWOBNHTFUIVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC3C2CNC3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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